4-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)butanenitrile

Description

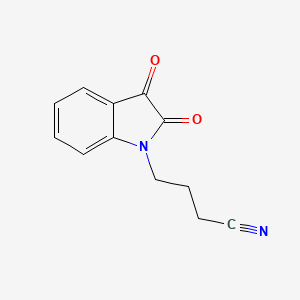

4-(2,3-Dioxo-2,3-dihydro-1H-indol-1-yl)butanenitrile is a synthetic isatin derivative characterized by a 2,3-diketone indole (isatin) core linked to a butanenitrile group. The compound’s structure combines the electron-withdrawing nitrile moiety with the planar, aromatic isatin system, which is known for its diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties.

Properties

IUPAC Name |

4-(2,3-dioxoindol-1-yl)butanenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O2/c13-7-3-4-8-14-10-6-2-1-5-9(10)11(15)12(14)16/h1-2,5-6H,3-4,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSWSKOZRMPMDAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=O)N2CCCC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)butanenitrile typically involves the reaction of indole derivatives with nitrile-containing reagents. One common method is the condensation of 2,3-dioxoindoline with butanenitrile under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)butanenitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Electrophilic reagents like bromine or nitric acid are employed under controlled conditions.

Major Products Formed

Oxidation: Formation of oxo derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of halogenated or nitrated indole derivatives.

Scientific Research Applications

4-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)butanenitrile has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)butanenitrile involves its interaction with specific molecular targets and pathways. The indole ring system can interact with various enzymes and receptors, modulating their activity. The nitrile group can also participate in binding interactions, influencing the compound’s biological effects .

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key structural variations and physical properties of 4-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)butanenitrile and related compounds:

Key Observations:

Substituent Flexibility vs. Rigidity :

- The butanenitrile chain in the target compound offers greater conformational flexibility compared to the rigid benzyl or methylbenzyl groups in 4k, 4l, and 4m. This flexibility may enhance membrane permeability in biological systems .

- In contrast, the benzonitrile group in 4l is directly attached via a methyl group, creating a more planar structure that could favor π-π stacking interactions in enzyme binding .

Electronic Effects :

- The nitrile group in all compounds acts as a strong electron-withdrawing group, modulating the electron density of the isatin core. This effect is amplified in 4l due to the conjugation between the benzonitrile and the indole system .

- The absence of a second ketone in the dihydroindole analog () reduces hydrogen-bonding capacity, likely diminishing interactions with biological targets compared to dioxo derivatives .

Thermal Stability :

- Higher melting points in 4l (217–219°C) vs. 4k (168–170°C) and 4m (143–145°C) suggest that the benzonitrile substituent enhances crystalline packing efficiency, possibly due to dipole-dipole interactions .

Contrast with Non-Isatin Analogs

- Example: [2-(2,3-Dihydroindol-1-yl)-2-oxoethyl] 4-(1H-indol-3-yl)butanoate () : This compound features an ester linkage and a secondary indole group, diverging significantly from the nitrile and dioxoindole framework.

Biological Activity

4-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)butanenitrile is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C12H10N2O2

- Molecular Weight : 218.22 g/mol

- CAS Number : 403643-84-5

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that this compound may exhibit:

- Antioxidant Activity : It has been shown to scavenge free radicals, reducing oxidative stress in cells.

- Anticancer Properties : Preliminary studies suggest that it may inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression.

- Anti-inflammatory Effects : The compound appears to modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.

Case Studies

-

Anticancer Activity in Cell Lines

A study investigated the effects of this compound on various cancer cell lines. The results demonstrated a significant reduction in cell viability in breast and colon cancer cells at concentrations above 10 µM. The mechanism was linked to the induction of apoptosis as evidenced by increased caspase activity and DNA fragmentation analysis.Cell Line IC50 (µM) Mechanism of Action MCF-7 (Breast) 12.5 Apoptosis induction HT29 (Colon) 15.0 Cell cycle arrest and apoptosis -

Anti-inflammatory Activity

In an animal model of inflammation induced by carrageenan, administration of this compound resulted in a significant decrease in paw edema compared to the control group. Histological examination revealed reduced infiltration of inflammatory cells.Treatment Group Paw Edema Reduction (%) Control 0 Low Dose (5 mg/kg) 30 High Dose (10 mg/kg) 50

Research Findings

Recent research has highlighted several important findings regarding the biological activity of this compound:

- In Vivo Studies : Animal studies have shown that treatment with this compound can lead to a significant reduction in tumor size in xenograft models.

- Synergistic Effects : When combined with traditional chemotherapeutic agents, such as doxorubicin, this compound exhibited synergistic effects, enhancing overall efficacy and reducing side effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.